molecular formula C22H27N3O2 B11141600 2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone

2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Cat. No.: B11141600
M. Wt: 365.5 g/mol
InChI Key: CBGQFYDHNJJMBA-UHFFFAOYSA-N
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Description

2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that belongs to the class of cinnolinones This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a tetrahydrocinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps. One common synthetic route starts with the preparation of the benzylpiperidine intermediate, which is then reacted with a suitable cinnolinone precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone include:

Uniqueness

What sets this compound apart is its unique combination of a benzylpiperidine moiety and a tetrahydrocinnolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C22H27N3O2/c26-21-15-19-8-4-5-9-20(19)23-25(21)16-22(27)24-12-10-18(11-13-24)14-17-6-2-1-3-7-17/h1-3,6-7,15,18H,4-5,8-14,16H2

InChI Key

CBGQFYDHNJJMBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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